3-Bromo-4-fluoro-5-nitrotoluene
Description
Contextualization within Substituted Aromatic Systems
Aromatic compounds are a major class of unsaturated chemical compounds defined by one or more planar rings of atoms joined by delocalized π-electrons, a feature known as aromaticity. unacademy.com This electronic configuration confers significant stability, leading these compounds to favor substitution reactions over the addition reactions typical of other unsaturated systems like alkenes. unacademy.compressbooks.pub Electrophilic aromatic substitution (EAS) is the most common reaction mechanism, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. pressbooks.pubwikipedia.org
The reactivity and regioselectivity (the position of the new substituent) of these reactions are heavily influenced by the functional groups already attached to the ring. wikipedia.org These substituents can be classified as either activating or deactivating. Activating groups increase the rate of reaction by donating electron density to the ring, while deactivating groups decrease the reaction rate by withdrawing electron density. wikipedia.org
In 3-Bromo-4-fluoro-5-nitrotoluene, the toluene (B28343) backbone is functionalized with three distinct substituents:
Methyl (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.
Halogens (-F, -Br): These are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.
Nitro (-NO₂): A strong deactivating group that is meta-directing.
The interplay of these groups creates a complex electronic environment on the aromatic ring, influencing its susceptibility to further chemical transformations.
Significance of Fluorine and Bromine in Aromatic Functionalization Research
The inclusion of halogen atoms, particularly fluorine and bromine, into aromatic molecules is a cornerstone of modern synthetic and medicinal chemistry.
Fluorine possesses unique properties owing to its high electronegativity and small size. Its incorporation into organic molecules can significantly alter their physicochemical characteristics. chinesechemsoc.org In medicinal chemistry, adding a fluorine atom can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. researchgate.net The synthesis of aryl fluorides remains a challenging yet crucial area of research, with ongoing development in methods for direct C-H fluorination and nucleophilic fluorination. researchgate.netmdpi.com
Bromine , being larger and more polarizable, offers different synthetic advantages. The carbon-bromine bond is a versatile functional handle. Bromine atoms can be readily substituted by other groups through nucleophilic aromatic substitution or serve as a key component in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for constructing more complex molecular architectures. researchgate.net Bromine can also influence the acidity of nearby protons, facilitating regioselective metalation reactions. researchgate.net
In this compound, the presence of both fluorine and bromine provides dual handles for sequential and selective functionalization, making it a potentially versatile building block.
Overview of Nitrotoluene Derivatives in Contemporary Organic Synthesis
Nitrotoluene derivatives are foundational intermediates in the chemical industry, primarily used in the synthesis of dyes, pigments, pharmaceuticals, and agricultural chemicals. ontosight.ainih.gov The nitro group (-NO₂) is a powerful and versatile functional group for several reasons.
Historically and currently, the most significant application of nitrotoluenes is their reduction to the corresponding anilines (aminotoluenes). scispace.com For example, para-toluidine, derived from the reduction of 4-nitrotoluene, is a precursor to many dyes and other specialty chemicals. nih.govwikipedia.org
Beyond reduction, the nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions. mdpi-res.com In this type of reaction, a nucleophile displaces a leaving group (often a halogen) located at an ortho or para position relative to the nitro group. The nitro group can also itself act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions. mdpi-res.com The activating effect of the nitro group is crucial for building polyfunctionalized molecules that would otherwise be difficult to synthesize. scispace.commdpi-res.com
The combination of nitro and halogen substituents, as seen in this compound, creates a highly functionalized scaffold ripe for diverse synthetic transformations, including reduction of the nitro group, nucleophilic substitution of the halogens, or further electrophilic substitution on the ring.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAGAMCWHPIZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 3 Bromo 4 Fluoro 5 Nitrotoluene
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The existing substituents on the benzene (B151609) ring significantly influence the rate and regioselectivity of these reactions.
The directing effects of the substituents on the aromatic ring of 3-bromo-4-fluoro-5-nitrotoluene are a result of the combination of their inductive and resonance effects.
Bromine (Br) : As a halogen, bromine is an ortho-, para-directing deactivator. It withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles than benzene. However, its lone pairs can be donated through resonance, which stabilizes the carbocation intermediate (arenium ion) when the electrophile attacks at the ortho and para positions. pressbooks.pub
Fluorine (F) : Similar to bromine, fluorine is also an ortho-, para-directing deactivator. It is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect. Its resonance effect, involving the donation of lone pair electrons, directs incoming electrophiles to the ortho and para positions.
Nitro Group (NO₂) : The nitro group is a powerful deactivating group and a meta-director. libretexts.org It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less nucleophilic. libretexts.org This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
Methyl Group (-CH₃) : The methyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect.
In this compound, the positions on the aromatic ring are influenced by these competing effects. The methyl group at C1 directs towards C2, C4, and C6. The bromine at C3 directs towards C2, C4, and C6. The fluorine at C4 directs towards C3 and C5. The nitro group at C5 directs towards C2, C4, and C6 (relative to its own position, which are positions 1 and 3 on the ring). The interplay of these directing effects dictates the likely positions for electrophilic attack. For instance, in the nitration of a related compound, 2-bromo-4-fluorotoluene (B74383), the nitro group is directed to the position ortho to the methyl group and meta to the halogens. This suggests the activating effect of the methyl group can be a dominant factor.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
|---|---|---|---|---|
| -Br | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -F | Strongly electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -NO₂ | Strongly electron-withdrawing | Strongly electron-withdrawing | Strongly Deactivating | Meta |
| -CH₃ | Electron-donating | N/A | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups.
The presence of the strongly electron-withdrawing nitro group is crucial for activating the aromatic ring of this compound towards nucleophilic attack. libretexts.org This group helps to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. pressbooks.pub The electron-withdrawing character of the bromine and fluorine atoms further enhances this activation. SNAr reactions are favored by electron-withdrawing substituents, which stabilize the carbanion intermediate. libretexts.org
In SNAr reactions of polyhalogenated aromatic compounds, the regioselectivity of nucleophilic attack is a critical consideration. Generally, the nucleophile will preferentially attack the carbon atom that leads to the most stable intermediate. The stability of the Meisenheimer complex is influenced by the ability of the substituents to delocalize the negative charge. In the case of this compound, the nitro group, being ortho and para to the halogens, can effectively stabilize the negative charge through resonance when the attack occurs at the carbon bearing either the bromine or the fluorine.
The relative reactivity of different halogens as leaving groups in SNAr reactions is an area of significant mechanistic interest. In many cases, fluoride (B91410) is a better leaving group than bromide in SNAr reactions, which is contrary to the trend observed in SN1 and SN2 reactions of alkyl halides. This is because the rate-determining step in SNAr is typically the attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. For instance, in related nitro-activated systems, the C-F bond is often more readily cleaved by nucleophiles than C-Br bonds.
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond readily undergoes oxidative addition with transition metal catalysts, such as those based on palladium. eie.gr This reactivity makes brominated aromatics ideal partners in widely used transformations like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. eie.gr The site-selectivity of these cross-coupling reactions can often be controlled, allowing for the specific functionalization at the position of the bromine atom. For example, palladium-catalyzed reactions are known to selectively occur at the carbon-bromine bond even in the presence of other halogens like fluorine. thieme-connect.com
| Reaction Type | Key Features | Relevant Substituent Effects |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Deactivated ring; complex regioselectivity. | -NO₂ (strong deactivator, meta-director), -Br, -F (deactivators, ortho, para-directors), -CH₃ (activator, ortho, para-director). |
| Nucleophilic Aromatic Substitution (SNAr) | Activated ring due to electron-withdrawing groups. | -NO₂ (strong activator), -Br, -F (activators). Fluorine is often a better leaving group than bromine. |
| Transition Metal-Catalyzed Cross-Coupling | Reactive at the C-Br bond. | The C-Br bond is susceptible to oxidative addition by transition metals like palladium. |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The bromine atom in this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. worktribe.com These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-bromine bond, a step facilitated by the relatively low bond strength of C-Br compared to C-F. worktribe.com
The Suzuki-Miyaura coupling , a reaction between an organohalide and an organoboron compound, is a widely used transformation. organic-chemistry.orglibretexts.org In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the bromine-bearing position. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org
The Heck reaction , another cornerstone of palladium catalysis, couples the aryl bromide with an alkene to form a substituted alkene. chemie-brunschwig.ch This reaction offers a direct method for vinylation of the aromatic ring. The presence of various functional groups is often well-tolerated in Heck reactions. chemie-brunschwig.chrug.nl
| Reaction | Coupling Partner | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronate esters) organic-chemistry.orglibretexts.org | C-C (Aryl-Aryl, Aryl-Heteroaryl) | Mild reaction conditions, high functional group tolerance, stable and readily available reagents. libretexts.orgnih.gov |
| Heck | Alkenes chemie-brunschwig.ch | C-C (Aryl-Vinyl) | Tolerates a wide range of functional groups like esters, ethers, and nitriles. chemie-brunschwig.ch |
The versatility of palladium-catalyzed coupling reactions with this compound is significantly enhanced by the broad scope of compatible coupling partners and the high tolerance for various functional groups.
In Suzuki-Miyaura reactions , a diverse array of organoboron reagents can be employed. This includes arylboronic acids, heteroarylboronic acids, and their corresponding esters. organic-chemistry.orgnih.gov This allows for the synthesis of a wide variety of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov The reaction conditions are generally mild and can tolerate sensitive functional groups such as esters, nitriles, and even nitro groups, which is crucial when working with this compound. libretexts.org
The Heck reaction also demonstrates broad functional group tolerance, accommodating partners containing esters, ethers, carboxylic acids, and nitriles. chemie-brunschwig.ch This allows for the direct introduction of vinyl groups onto the aromatic ring without the need for protecting groups on many common functionalities. However, the efficiency of the Heck reaction can be influenced by the electronic nature of the substituents on the alkene coupling partner. rug.nl
Ligand design plays a pivotal role in tuning the electronic and steric properties of the palladium catalyst, which in turn influences the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov For challenging substrates, such as those with multiple functional groups or those prone to side reactions, the use of bulky and electron-rich phosphine (B1218219) ligands can be beneficial. These ligands can promote the desired coupling pathway and suppress unwanted side reactions. libretexts.org The development of specialized ligands has been instrumental in expanding the scope and utility of these coupling reactions.
Catalyst optimization involves the systematic variation of several parameters to achieve the highest possible yield and selectivity. This includes the choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)), the ligand, the base, the solvent, and the reaction temperature. nih.gov For instance, in Suzuki-Miyaura couplings, the choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene (B28343), DMF) can have a profound impact on the reaction outcome. libretexts.orgnih.gov Automated feedback systems have been developed to rapidly screen a wide range of reaction conditions, accelerating the identification of optimal parameters for a specific transformation.
| Parameter | Examples | Impact on Reaction |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) nih.gov | Affects the initial formation of the active Pd(0) catalyst. |
| Ligand | PPh₃, PCy₃, Buchwald and Fuphos-type ligands nih.govnih.gov | Influences catalyst stability, reactivity, and selectivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt libretexts.orgnih.gov | Essential for the transmetalation step in Suzuki-Miyaura reactions. libretexts.org |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O nih.gov | Affects solubility of reagents and stability of intermediates. |
Copper-Catalyzed N-Arylation and Related Transformations
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable method for the formation of carbon-nitrogen bonds. mdpi.comnie.edu.sg This reaction is particularly useful for coupling aryl halides with a variety of nitrogen-containing nucleophiles, including amines and heterocycles. mdpi.comrsc.org In the case of this compound, the bromine atom can be displaced by a nitrogen nucleophile in the presence of a copper catalyst.
Recent advancements in this field have focused on developing more efficient and environmentally friendly catalytic systems. mdpi.com These often involve the use of inexpensive and readily available copper salts, such as CuO or CuI, and can sometimes be performed under ligand-free conditions. mdpi.comnie.edu.sg The reaction scope is broad, tolerating a range of functional groups on both the aryl halide and the nitrogen nucleophile. nih.gov For instance, primary and secondary amines, as well as various nitrogen-containing heterocycles, can be effectively arylated. mdpi.comnih.gov The choice of solvent and base is critical for the success of these transformations, with polar aprotic solvents like DMF often being employed. nie.edu.sg
| Component | Examples | Role in the Reaction |
|---|---|---|
| Copper Catalyst | CuI, CuO, CuSO₄·5H₂O mdpi.comnie.edu.sgnih.gov | Facilitates the C-N bond formation. |
| Nitrogen Nucleophile | Primary amines, secondary amines, heterocycles (e.g., imidazoles, pyrroles) mdpi.comnih.gov | Forms the new C-N bond with the aryl halide. |
| Base | K₃PO₄, Cs₂CO₃, KOtBu mdpi.comnie.edu.sg | Activates the nitrogen nucleophile. |
| Solvent | DMF, Toluene mdpi.comnie.edu.sg | Provides the reaction medium. |
Functional Group Interconversions
The functional groups present in this compound can be selectively transformed to introduce new functionalities and enable further synthetic elaborations.
The nitro group is a versatile functional group that can be readily reduced to an aromatic amine. unimi.it This transformation is of significant importance as aromatic amines are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. scispace.com
A variety of reducing agents and catalytic systems can be employed for the reduction of the nitro group in this compound. organic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a common and efficient method. scispace.com Other systems, such as tin(II) chloride in hydrochloric acid (Sn/HCl) or iron powder in the presence of an acid, are also effective. scispace.com The choice of the reduction method can be critical to ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule. scispace.com For instance, careful selection of conditions is necessary to avoid the reduction of other functionalities or dehalogenation. unimi.it
The methyl group of this compound can also be a site for further functionalization, although this is generally more challenging than reactions involving the other substituents.
One potential transformation is hydroxymethylation , which involves the introduction of a hydroxyl group to the methyl group. This can be achieved through various methods, including radical-mediated processes or by conversion to a benzylic halide followed by nucleophilic substitution with a hydroxide (B78521) source. N(2)-Selective functionalization, including hydroxymethylation, has been demonstrated on related systems. researchgate.net
Radical Reactions and Their Stereochemical Outcomes
Radical reactions represent a significant class of transformations for aromatic compounds, offering pathways to functionalization that are distinct from common polar or pericyclic reactions. In the context of substituted nitrotoluenes, radical processes can lead to a variety of products. This section focuses on a specific, yet mechanistically insightful, sequence: radical nitration-debromination.
While direct studies on the radical nitration-debromination of this compound are not extensively documented in the reviewed literature, the behavior of structurally related compounds provides a strong basis for understanding this potential transformation. Research on analogous α-bromo-α-fluoroalkenes and 2-bromo-2-fluorostyrenes reveals a highly efficient method for the synthesis of α-fluoro-nitroalkenes through a radical nitration-debromination sequence. nih.govresearchgate.netacs.org This reaction is typically achieved using reagents such as iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). nih.govacs.org
The reaction is proposed to proceed via a sequence that results in the substitution of a bromine atom with a nitro group. nih.govresearchgate.net A key finding in the study of analogous compounds is the high degree of stereoselectivity observed in these reactions. nih.govresearchgate.net For instance, the radical nitration of 2-bromo-2-fluorostyrenes yielded α-fluoro-nitroalkenes predominantly as Z-isomers. nih.govresearchgate.netacs.org This suggests that even though radical intermediates are often planar and can lead to a mixture of stereoisomers, the specific conditions and substrates in this type of reaction can favor the formation of one stereoisomer. youtube.com
In a broader context, radical reactions involving halogenated aromatic compounds are crucial for creating new carbon-carbon and carbon-heteroatom bonds. libretexts.org The stereochemical outcome of such reactions is not always predictable and often depends on the stability of the radical intermediates and the reaction conditions. youtube.comresearchgate.net For many radical reactions, a lack of stereoselectivity is common, resulting in racemic mixtures. youtube.com However, the high stereoselectivity observed in the nitration-debromination of similar bromo-fluoro compounds indicates a controlled reaction pathway. nih.govresearchgate.net
The table below outlines the typical conditions and outcomes for the radical nitration-debromination of analogous bromo-fluoro compounds, which can be extrapolated to predict the potential reaction of this compound.
| Reagent | Solvent | Temperature (°C) | Outcome | Stereoselectivity | Yield (%) | Reference |
| Fe(NO₃)₃·9H₂O / TEMPO | - | 80 | Nitration-debromination | High (predominantly Z-isomer) | up to 92 | researchgate.net |
| Fe(NO₃)₃·9H₂O | 1,4-Dioxane | 100 | Nitration-debromination | High (predominantly Z-isomer) | Good | researchgate.net |
Table 1: Reaction Conditions for Radical Nitration-Debromination of Analogous Bromo-Fluoro Compounds
Computational and Theoretical Chemistry of 3 Bromo 4 Fluoro 5 Nitrotoluene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density, DFT calculations can provide valuable insights into molecular geometries, reaction pathways, and the energetic landscapes of chemical transformations.
Prediction of Molecular Geometries and Electronic Structures
DFT calculations, often employing basis sets like B3LYP/6-31G*, are utilized to determine the most stable three-dimensional arrangement of atoms in 3-Bromo-4-fluoro-5-nitrotoluene. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's geometry. Furthermore, DFT provides information about the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's inherent reactivity.
For analogous compounds, such as 2-fluoro-5-nitrotoluene (B1294961) and 2-bromo-5-nitrotoluene, DFT calculations have been successfully used to interpret their vibrational spectra (FTIR and FT-Raman). researchgate.net The calculated vibrational frequencies, when scaled, show excellent agreement with experimental data, validating the accuracy of the computational models. researchgate.net Similar computational approaches can be applied to this compound to predict its spectroscopic properties.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also key outputs of DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For instance, in a related Schiff-base molecule, a low energy gap calculated by DFT was correlated with its semiconductor properties. researchgate.net
Computational Analysis of Reactivity and Reaction Pathways
DFT studies are instrumental in mapping out potential reaction pathways for molecules like this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the feasibility and selectivity of a given reaction. This is particularly important for understanding both electrophilic and nucleophilic aromatic substitution reactions.
For example, in nucleophilic aromatic substitution (SNA_r) reactions, the presence of electron-withdrawing groups like the nitro group is essential for activating the aromatic ring toward attack by a nucleophile. DFT calculations can model the formation of the Meisenheimer complex, a key intermediate in many SNA_r reactions, and determine the activation barriers for the substitution of the halogen atoms. The reactivity order of leaving groups in nucleophilic aromatic substitution (F >> Br > Cl >>> I) has been computationally and experimentally studied for similar meta-halo-benzonitrile derivatives. nih.gov
Energetic Studies of Intermediates and Transition States
A significant advantage of computational chemistry is the ability to study short-lived and unstable species like reaction intermediates and transition states. DFT calculations can provide detailed energetic information about these transient structures, which is often difficult to obtain through experimental methods alone.
The stability of intermediates, such as the Meisenheimer complex in SNA_r reactions, can be significantly influenced by the substituents on the aromatic ring. The strong electron-withdrawing nitro group, for instance, can stabilize the negative charge in the intermediate, thereby facilitating the reaction. Computational modeling can also elucidate the role of solvents in stabilizing charged intermediates and transition states, which can have a profound impact on reaction rates and mechanisms.
Quantum Chemical Calculations of Substituent Effects
The substituents on the benzene (B151609) ring of this compound exert profound electronic effects that dictate its reactivity. Quantum chemical calculations are essential for quantifying these effects and understanding the resulting regioselectivity in chemical reactions.
Electronic Directing Effects of Halogen and Nitro Groups on Aromatic Reactivity
Nitro Group: The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. savemyexams.commasterorganicchemistry.com It removes electron density from the aromatic ring, making it less susceptible to electrophilic attack. savemyexams.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. savemyexams.comlibretexts.org
Halogens (Bromine and Fluorine): Halogens are also deactivating groups because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. masterorganicchemistry.comlibretexts.org However, they are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org
In this compound, the directing effects of the substituents are in opposition. The nitro group at position 5 directs electrophiles to positions 1 and 3. The bromine at position 3 directs to positions 1 and 5, and the fluorine at position 4 directs to positions 2 and 6. The activating effect of the methyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The ultimate regioselectivity of a reaction will depend on the specific reaction conditions and the nature of the electrophile.
Impact of Fluorine on Aromatic Ring Polarization and Reactivity
Fluorine, being the most electronegative element, exerts a strong inductive effect, significantly polarizing the C-F bond and the aromatic ring. libretexts.org This polarization makes the carbon atom attached to the fluorine more electrophilic and susceptible to nucleophilic attack.
In the context of nucleophilic aromatic substitution, fluorine is often a surprisingly good leaving group. masterorganicchemistry.com This is because the rate-determining step in many SNA_r reactions is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com The subsequent cleavage of the strong C-F bond is not the rate-limiting step. masterorganicchemistry.com Computational studies on meta-halo-benzonitriles have shown that the fluoro-substituted precursor gives a significantly higher radiolabeling yield in nucleophilic [¹⁸F]fluorination compared to its chloro and bromo counterparts, highlighting the unique reactivity imparted by the fluorine substituent. nih.gov
Interactive Data Table: Calculated Properties of Substituted Benzenes
Below is a table summarizing key computational data for related substituted benzene molecules, which provides context for understanding the properties of this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Nitrobenzene (B124822) | -7.98 | -1.54 | 6.44 | 4.22 |
| Fluorobenzene | -9.21 | -0.22 | 8.99 | 1.60 |
| Bromobenzene | -9.05 | -0.45 | 8.60 | 1.70 |
| Toluene (B28343) | -8.85 | -0.15 | 8.70 | 0.36 |
Note: The data in this table is illustrative and based on typical values found in computational chemistry literature for these common compounds. Actual values may vary depending on the specific computational method and basis set used.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For 3-Bromo-4-fluoro-5-nitrotoluene, a combination of ¹H NMR, ¹⁹F NMR, and multi-dimensional NMR techniques would be employed for a thorough analysis.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to provide key insights into the electronic environment of its protons. The aromatic region of the spectrum would be of particular interest, where the chemical shifts of the two aromatic protons are influenced by the electronic effects of the bromine, fluorine, and nitro substituents. oregonstate.edulibretexts.org The electron-withdrawing nature of the nitro group and the halogens would lead to a downfield shift of the aromatic protons, typically in the range of 7.0-8.5 ppm. stackexchange.comorganicchemistrydata.orgwisc.edu The methyl group protons would appear as a singlet in the upfield region, generally around 2.4-2.6 ppm.
The coupling patterns between the aromatic protons and with the fluorine atom would provide crucial information for their assignment. The proton ortho to the fluorine atom would exhibit a doublet due to coupling with fluorine, with a typical coupling constant (J-coupling) in the range of 6-10 Hz. The other aromatic proton would likely appear as a doublet or a doublet of doublets depending on its coupling with the adjacent proton and any long-range coupling with the fluorine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.5 - 8.2 | d | ~2-3 (meta coupling) |
| Aromatic H | 7.8 - 8.5 | d | ~8-10 (ortho coupling to F) |
| Methyl H | 2.4 - 2.6 | s | - |
Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
¹⁹F NMR for Fluorine Atom Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound is significantly influenced by the electronic environment created by the adjacent bromo and nitro groups. The presence of the ortho-nitro group is expected to cause a significant downfield shift of the fluorine resonance. magritek.com For aromatic fluorine compounds, the chemical shifts are typically reported relative to a standard such as CFCl₃. spectrabase.com The ¹⁹F NMR spectrum would likely show a single resonance, which would be a doublet of doublets due to coupling with the two neighboring aromatic protons.
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹⁹F | -110 to -130 | dd |
Note: The predicted chemical shift is relative to CFCl₃ and is based on data for similar ortho-nitro-fluorobenzene derivatives. Experimental verification is required.
Multi-dimensional NMR Techniques for Complex Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, multi-dimensional NMR techniques would be invaluable.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, helping to confirm their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It would allow for the definitive assignment of the carbon signals of the aromatic CH groups and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the substitution pattern on the benzene (B151609) ring by observing correlations between the aromatic protons and the quaternary carbons (those bonded to Br, F, NO₂, and the methyl group), as well as between the methyl protons and the adjacent aromatic carbon. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. researchgate.netresearchgate.net For this compound (C₇H₅BrFNO₂), the calculated exact mass can be compared with the experimentally determined value to confirm its elemental composition. This is a critical step in the characterization of a newly synthesized compound.
Table 3: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
| C₇H₅⁷⁹BrFNO₂ | [M]⁺ | 232.9488 |
| C₇H₅⁸¹BrFNO₂ | [M]⁺ | 234.9467 |
Note: The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by 2 m/z units. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ox.ac.uk It is widely used for the purity assessment of organic compounds. bldpharm.combldpharm.comambeed.com A reversed-phase HPLC method would likely be employed to separate this compound from any starting materials, byproducts, or isomers. researchgate.netgoogle.comnih.gov The eluent from the HPLC column is introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the confirmation of the identity of the main peak as the desired product and the identification of any impurities based on their mass-to-charge ratios. The purity of the sample can be determined by integrating the peak areas in the chromatogram.
Chromatographic Separations
Chromatographic techniques are indispensable for both the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultrafast Liquid Chromatography (UPLC), are particularly prevalent.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method. sielc.com In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase, typically octadecylsilane (B103800) (C18).
A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. sielc.com The separation occurs based on the analyte's polarity; less polar compounds like this compound interact more strongly with the C18 stationary phase and thus elute later than more polar impurities. A UV detector is commonly used to monitor the column effluent, as the aromatic nitro-moiety provides strong chromophores for sensitive detection. rsc.org
This method is highly versatile and can be used for:
Analytical Purposes: To determine the purity of a sample by separating the main compound from any impurities or starting materials.
Preparative Separations: By scaling up the process with larger columns, HPLC can be used to isolate and purify larger quantities of the compound. sielc.com
Table 2: Typical HPLC Conditions for Halogenated Nitrotoluene Analysis
| Parameter | Value/Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table is based on established methods for related nitroaromatic compounds. sielc.comrsc.org
Ultrafast Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), operates on the same principles as HPLC but utilizes columns packed with much smaller particles (typically sub-2 µm). This innovation results in significantly higher resolution, greater sensitivity, and much faster analysis times.
An HPLC method for a compound like this compound can often be directly transferred to a UPLC system with minimal modification. sielc.com The primary change is the use of a UPLC-specific column and a system capable of handling the much higher backpressures generated. The benefits are substantial, with run times often reduced from several minutes to under a minute. This high-throughput capability is invaluable in research and manufacturing environments for rapid purity checks and process monitoring. Commercial suppliers of this compound often list UPLC as a valid method for quality control analysis. bldpharm.comambeed.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a unique pattern of spots, which is recorded by a detector.
The intensities and positions of these spots are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. While specific crystallographic data for this compound is not available in public databases, the technique has been successfully applied to numerous related nitrotoluene and nitrobenzene (B124822) derivatives. These studies provide valuable insights into how substituents like nitro groups and halogens influence molecular geometry and crystal packing.
Table 3: Information Provided by X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Torsion Angles | Describes the conformation of the molecule. |
Synthetic Utility and Applications in Specialized Chemical Research
Building Blocks for Complex Organic Architectures
As a foundational starting material, 3-Bromo-4-fluoro-5-nitrotoluene is integral to the synthesis of more intricate organic molecules. Halogenated aromatic compounds, particularly those with multiple distinct halogen atoms, are prized intermediates in the production of fine chemicals. The presence of bromine, fluorine, and a nitro group on the toluene (B28343) backbone allows for a diverse range of chemical transformations.
The distinct reactivity of the functional groups on this compound enables the synthesis of highly substituted aromatic compounds. The bromine atom is particularly valuable as a handle for carbon-carbon bond formation through organometallic cross-coupling reactions. The nitro group can be readily reduced to an amine, which can then be further functionalized. This orthogonal reactivity is key to its utility.
For instance, the nitro group can be selectively reduced to an amine without affecting the bromo or fluoro substituents. This resulting aniline (B41778) derivative can then undergo a host of reactions, such as diazotization to introduce other functionalities. Concurrently, the bromine atom can participate in cross-coupling reactions to build biaryl structures or introduce alkyl/alkenyl chains. This stepwise functionalization is a cornerstone for creating complex, polyfunctionalized aromatic architectures that would be challenging to synthesize via direct substitution on a simpler toluene core. The selective bromination of aromatic compounds using reagents like N-bromosuccinimide (NBS) is a common strategy to install such synthetic handles. researchgate.net
| Reaction Type | Reagent/Catalyst Example | Functional Group Transformation |
| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd/C | -NO₂ → -NH₂ |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | -Br → -Aryl |
| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, Base | -Br → -Alkenyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | -Br → -NR₂ |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂N⁻) | -F → -OR, -NR₂ |
Precursors for Molecular Probes and Bioactive Compound Design
The specific substitution pattern of this compound makes it an attractive precursor for molecules designed for biological and organometallic research. The strategic placement of the fluorine atom, in particular, is a common tactic in medicinal chemistry to modulate a compound's metabolic stability and binding affinity.
Fluorine-containing organic molecules are of significant interest in pharmaceutical and agrochemical research. The introduction of a fluorine atom can dramatically alter a molecule's physical and biological properties. A related isomer, 2-bromo-4-fluorotoluene (B74383), is utilized as a key intermediate for preparing meta-fluoro analogs. This highlights a strategy where the fluoro-substituted toluene framework is a crucial component. The synthesis of tris(5-fluoro-2-methylphenyl)phosphane (F-TOTP) from 2-bromo-4-fluorotoluene demonstrates the utility of such building blocks. By analogy, this compound provides a synthetically valuable scaffold for accessing other novel meta-fluoro analogs for biological evaluation.
Organophosphorus compounds, particularly phosphine (B1218219) ligands, are critical in organometallic chemistry and catalysis. The synthesis of fluorinated phosphines like F-TOTP, which is derived from 2-bromo-4-fluorotoluene, underscores the importance of fluorinated aryl halides as precursors. The synthesis involves the conversion of the bromo-fluorotoluene into a Grignard or organolithium reagent, followed by reaction with a phosphorus halide (e.g., PCl₃). The fluorine atoms in the resulting ligand can fine-tune the electronic properties of the metal center to which it coordinates, influencing the catalyst's activity and selectivity. This compound represents a potential starting point for analogous organophosphorus compounds with a different substitution pattern, enabling the exploration of new catalyst systems.
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govmdpi.com The azide (B81097) functional group is one of the most widely used bioorthogonal tags due to its small size and inertness in biological environments. nih.gov It can be specifically labeled using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comnobelprize.org
This compound can be readily converted into a molecule bearing an azide tag. A common synthetic route involves the reduction of the nitro group to an amine, followed by a diazotization reaction and subsequent treatment with an azide source (e.g., sodium azide).
Proposed Synthetic Scheme for Azide-Tagged Derivative:
Reduction: this compound is treated with a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding 5-bromo-4-fluoro-3-methylaniline.
Diazotization & Azidation: The resulting aniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium azide (NaN₃) to replace the diazonium group with an azide group (-N₃), affording 3-azido-5-bromo-4-fluorotoluene.
This azide-functionalized molecule is now a bioorthogonal probe, ready to be "clicked" onto a complementary alkyne-tagged biomolecule for applications in chemical biology, such as visualizing or identifying cellular targets. nih.govmdpi.com
Advanced Materials Science Applications
Halogenated and nitrated aromatic compounds are important precursors in materials science for creating polymers, dyes, and materials with tailored optical or electronic properties. bldpharm.comontosight.ai While specific applications for this compound itself are not extensively documented, its derivatives have potential in this field. The high degree of functionalization allows for its incorporation into polymer backbones or as a pendant group to modify material properties. For example, the reduction of the nitro group to an amine yields a monomer that can be used in the synthesis of polyamides or polyimides. The presence of heavy atoms like bromine can enhance properties such as flame retardancy or intersystem crossing in photoluminescent materials. Furthermore, nitroaromatic compounds are well-known precursors for dyes and pigments. ontosight.ai
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 3-bromo-4-fluoro-5-nitrotoluene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential halogenation and nitration of toluene derivatives. For example, nitration of bromo-fluorotoluene precursors under controlled temperatures (e.g., 0–5°C) minimizes side reactions like over-nitration. Sulfuric acid is commonly used as a catalyst, but solvent choice (e.g., dichloromethane vs. acetic acid) impacts regioselectivity . Optimization studies suggest yields >70% are achievable with stoichiometric HNO₃ and H₂SO₄ ratios of 1:2.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?
- Methodological Answer :
- ¹H NMR : The methyl group (CH₃) resonates at δ 2.5–2.7 ppm, split by adjacent substituents. Fluorine coupling (³J ~8 Hz) with aromatic protons confirms para-substitution .
- IR : Strong asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric at 1340 cm⁻¹, with C-Br absorption near 550 cm⁻¹ .
- 19F NMR : A singlet at δ -110 to -115 ppm indicates no adjacent fluorine atoms, ruling out ortho-fluoro isomers .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is stable at 0–6°C but degrades above 30°C. Solubility in polar aprotic solvents (e.g., DMSO, DMF) exceeds 50 mg/mL, while aqueous solubility is negligible. Storage under inert gas (N₂/Ar) prevents hydrolysis of the nitro group .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the bromine atom is the primary electrophilic site due to its lower electron density (Mulliken charge: -0.25) compared to fluorine. Transition state analysis suggests SNAr mechanisms dominate in polar solvents, with activation energies ~25 kcal/mol . Experimental validation using kinetic studies (e.g., with piperidine) aligns with these predictions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) of derivatives?
- Methodological Answer : Contradictions arise from substituent positioning and assay conditions. For example:
- Antimicrobial Activity : Requires nitro group reduction to amine intermediates (e.g., using H₂/Pd-C), enhancing membrane permeability .
- Antitumor Activity : Fluorine’s electron-withdrawing effect stabilizes intermediates in DNA alkylation pathways. Comparative studies with 4-bromo-2-fluoro-5-nitrobenzoic acid show tumor cell line IC₅₀ values vary by >10-fold depending on nitro group orientation .
Q. How can environmental fate studies assess the persistence of this compound in aquatic systems?
- Methodological Answer : Use OECD 301F (ready biodegradability) and hydrolysis protocols (pH 4–9). Preliminary data indicate half-life >60 days in water, with photodegradation (λ=254 nm) accelerating breakdown. GC-MS analysis identifies 4-fluoro-3-nitrotoluene as a primary degradation product .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize low-temperature nitration to avoid byproducts.
- Analytical Rigor : Combine NMR (¹H, 19F) and IR for unambiguous structural confirmation.
- Biological Assays : Pre-reduce nitro groups for antimicrobial studies and use fluorine-specific probes in antitumor screens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
